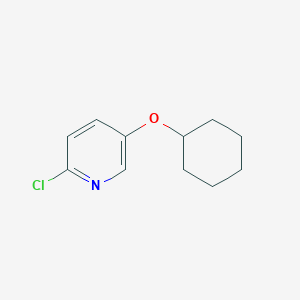
6-Chloro-3-cyclohexyloxy-pyridine
Cat. No. B8572518
M. Wt: 211.69 g/mol
InChI Key: RNSQSSKTWVCALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680091B2
Procedure details


Under a nitrogen atmosphere add 6-chloro-pyridin-3-ol (2.5 g, 19.3 mmol), cyclohexanol (1.93 g, 19.3 mmol), tri-n-butylphosphine (5.07 g, 25.1 mmol), and ADDP (6.32 g, 25.1 mmol) to benzene (100 mL) and THF (10 mL) at 0° C. Stir the mixture at 0° C. for 1 h and at room temperature for 12 h. Dilute with EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc. Wash the organic phase with water (30 mL) and brine (20 mL). Dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel (400 g) eluting with hexane/EtOAc (1:0 to 98:2 gradient) to obtain the desired intermediate as clear oil (1.8 g, 58%). MS (APCI+) m/z: 212 (M+H)+.








Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C(P(CCCC)CCCC)CCC.C1CCN(C(N=NC(N2CCCCC2)=O)=O)CC1>CCOC(C)=O.O.C1COCC1.C1C=CC=CC=1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)O
|
|
Name
|
|
|
Quantity
|
1.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)O
|
|
Name
|
|
|
Quantity
|
5.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
6.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 12 h
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous layer with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic phase with water (30 mL) and brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic phase over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the crude mixture by chromatography on silica gel (400 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane/EtOAc (1:0 to 98:2 gradient)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)OC1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
